1,1'-Bis-boc-amino-ferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

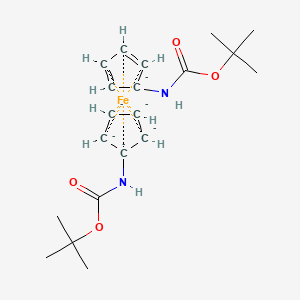

1,1’-Bis-boc-amino-ferrocene is an organometallic compound with the chemical formula C20H28FeN2O4. It is a derivative of ferrocene, where two amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is known for its solubility in organic solvents and its applications in organic synthesis, particularly in metal-organic chemistry and catalytic reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1’-Bis-boc-amino-ferrocene can be synthesized through the reaction of Boc-amino-benzocyclopentadiene with chloromethyl methyl tert-butylamino silane in nitromethane . The reaction involves the following steps:

Preparation of Boc-amino-benzocyclopentadiene: This intermediate is synthesized by reacting benzocyclopentadiene with Boc-protected amine.

Reaction with Chloromethyl Methyl tert-Butylamino Silane: The intermediate is then reacted with chloromethyl methyl tert-butylamino silane in nitromethane to yield 1,1’-Bis-boc-amino-ferrocene.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

1,1’-Bis-boc-amino-ferrocene undergoes various chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferricenium ions.

Reduction: The ferricenium ions can be reduced back to ferrocene.

Substitution: The Boc-protected amino groups can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various ferrocene derivatives, such as ferricenium salts, substituted ferrocenes, and deprotected amino-ferrocenes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1,1'-Bis-boc-amino-ferrocene derivatives have been utilized in the synthesis of various bioactive compounds. Notably, they serve as precursors for the development of:

- Peptide Coupling Agents : The compound is involved in the synthesis of amino acid derivatives through peptide coupling reactions. For instance, the Curtius rearrangement has been effectively applied to generate 1’-aminoferrocene-1-carboxylic acid derivatives, which are crucial for peptide synthesis .

- Antimicrobial Agents : Research indicates that ferrocene derivatives exhibit antimicrobial properties. The incorporation of this compound into drug formulations has shown promise in enhancing the efficacy of existing antimicrobial agents .

- Anticancer Compounds : Studies have demonstrated that ferrocene-based compounds can induce apoptosis in cancer cells. The structural modifications using this compound have led to the development of novel anticancer agents that target specific pathways involved in tumorigenesis .

Material Science Applications

The unique electronic properties of ferrocene derivatives make them suitable for various applications in material science:

- Conductive Polymers : this compound has been incorporated into conductive polymer matrices, enhancing their electrical conductivity and stability. These materials are being explored for use in organic electronics and sensors .

- Redox Sensors : The compound's redox-active nature allows it to function as a component in electrochemical sensors for detecting glucose levels and other biomolecules. Its application in glucose monitoring devices highlights its potential for biomedical diagnostics .

Case Study 1: Peptide Synthesis

A study conducted by Erb et al. demonstrated the utility of this compound in synthesizing peptide coupling agents. The research highlighted how various amino acid derivatives were synthesized using this compound, showcasing its versatility in creating complex peptide structures .

| Reaction Type | Amino Acid Derivative | Yield (%) |

|---|---|---|

| Curtius rearrangement | Benzyl carbamate derivative | 85% |

| Peptide coupling | Succinimidyl activated esters | 90% |

Case Study 2: Anticancer Activity

Research published on the anticancer effects of ferrocene derivatives revealed that modifications with this compound enhanced cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with synthesized compounds .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 (breast) | 10 | Ferrocene derivative A |

| HeLa (cervical) | 15 | Ferrocene derivative B |

Mecanismo De Acción

The mechanism of action of 1,1’-Bis-boc-amino-ferrocene involves its ability to undergo redox reactions, where the ferrocene core can be oxidized to ferricenium ions and reduced back to ferrocene. This redox activity is crucial for its role as a catalyst and in electron transfer processes. The Boc-protected amino groups provide stability and allow for selective functionalization, making it a versatile compound in various chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Ferrocene: The parent compound, ferrocene, is a simpler structure without the Boc-protected amino groups.

1,1’-Diaminoferrocene: This compound has amino groups instead of Boc-protected amino groups, making it more reactive.

Ferrocenecarboxylic Acid: A derivative with carboxylic acid groups, used in different types of reactions and applications.

Uniqueness

1,1’-Bis-boc-amino-ferrocene is unique due to its Boc-protected amino groups, which provide stability and allow for selective reactions. This makes it particularly useful in the synthesis of complex organometallic compounds and in catalytic applications where controlled reactivity is essential .

Propiedades

IUPAC Name |

tert-butyl N-cyclopenta-2,4-dien-1-ylcarbamate;tert-butyl N-cyclopentylcarbamate;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14NO2.Fe/c2*1-10(2,3)13-9(12)11-8-6-4-5-7-8;/h2*4-7H,1-3H3,(H,11,12);/q-5;-1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOWRKORHNMDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N[C-]1[CH-][CH-][CH-][CH-]1.CC(C)(C)OC(=O)N[C-]1C=CC=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FeN2O4-6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.